N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)
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Overview
Description
N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H14N2.2C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with azetidin-3-one in the presence of a suitable catalyst. The resulting N-cyclobutylazetidin-3-amine is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid): A similar compound with slight structural differences.
N-cyclobutylazetidin-3-amine hydrochloride: Another derivative with different counterions.
Uniqueness
N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its specific combination of the azetidine ring and the cyclobutyl group, which imparts distinct chemical and biological properties. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it suitable for various research applications .
Properties
IUPAC Name |
N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASXRAARJNTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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